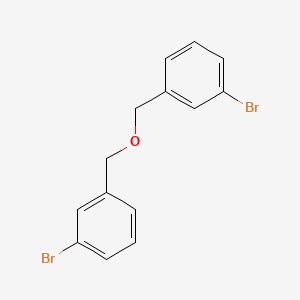
3,3'-(Oxybis(methylene))bis(bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Oxybis(methylene))bis(bromobenzene) is an organic compound with the molecular formula C14H12Br2O It is characterized by the presence of two bromobenzene groups connected by an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxybis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with formaldehyde in the presence of a base. One common method includes the following steps:
Starting Materials: Bromobenzene and formaldehyde.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide.
Procedure: Bromobenzene is reacted with formaldehyde under reflux conditions, leading to the formation of the oxybis(methylene) bridge between the bromobenzene molecules.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to increase yield and purity. This can involve:
Catalysts: Using catalysts to enhance the reaction rate.
Temperature Control: Maintaining precise temperature control to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity 3,3’-(Oxybis(methylene))bis(bromobenzene).
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Oxybis(methylene))bis(bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3,3’-(Oxybis(methylene))bis(bromobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 3,3’-(Oxybis(methylene))bis(bromobenzene) exerts its effects depends on its specific interactions with other molecules. The bromine atoms and the oxybis(methylene) bridge play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar structure with ethyloxetane groups instead of bromobenzene.
4,4’-(Oxybis(methylene))bis(bromobenzene): Similar structure with the oxybis(methylene) bridge at different positions on the benzene rings.
3,3’-(Oxybis(methylene))bis(4,1-phenylene): Similar structure with phenylene groups instead of bromobenzene.
Uniqueness
3,3’-(Oxybis(methylene))bis(bromobenzene) is unique due to the presence of bromine atoms, which impart specific reactivity and potential applications in various fields. The oxybis(methylene) bridge also contributes to its distinct chemical properties and interactions.
Propriétés
Formule moléculaire |
C14H12Br2O |
|---|---|
Poids moléculaire |
356.05 g/mol |
Nom IUPAC |
1-bromo-3-[(3-bromophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Br2O/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
Clé InChI |
BFZPADCOMFUXJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)COCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















